Chemical structure and properties of 2-Chloro-4-isothiocyanato-1-methoxybenzene
Chemical structure and properties of 2-Chloro-4-isothiocyanato-1-methoxybenzene
An In-Depth Technical Guide to 2-Chloro-4-isothiocyanato-1-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-isothiocyanato-1-methoxybenzene, a substituted aromatic isothiocyanate of significant interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, reactivity, and synthesis. Furthermore, it explores the broader context of isothiocyanates' biological activities and mechanisms of action, providing field-proven insights into their potential as therapeutic agents and research tools. This guide is intended for professionals who require a deep technical understanding of this compound's attributes and applications.
Molecular Identity and Physicochemical Profile
2-Chloro-4-isothiocyanato-1-methoxybenzene is an organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a reactive isothiocyanate functional group. The precise arrangement of these substituents dictates its chemical behavior and potential for biological interaction.
Chemical Structure and Identifiers
The structural arrangement consists of a methoxy group at position 1, a chloro group at position 2, and the isothiocyanate group at position 4 of the benzene ring.
Table 1: Chemical Identifiers for 2-Chloro-4-isothiocyanato-1-methoxybenzene
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-4-isothiocyanato-1-methoxybenzene | N/A |
| CAS Number | 23165-42-6 | [1] |
| Molecular Formula | C₈H₆ClNOS | [1] |
| Molecular Weight | 199.66 g/mol | [1] |
| SMILES | COC1=CC=C(N=C=S)C=C1Cl | [1] |
| InChIKey | WGLDKQQXEWPFAR-UHFFFAOYSA-N (for isomer) | [2] |
Note: Several isomers exist with different CAS numbers. The CAS number 23165-42-6 corresponds to the named compound. The InChIKey provided is for a related isomer and is included for structural reference.
Physicochemical Properties
Quantitative data for this specific molecule is limited in public literature; however, properties can be inferred from related structures and general chemical principles.
Table 2: Physicochemical Properties
| Property | Value / Description | Source |
| Physical State | Likely a solid or oil at room temperature. | Inferred |
| Boiling Point | No data available. | [1] |
| Melting Point | No data available. | N/A |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water. | Inferred |
| Purity | Commercially available with specified purity, e.g., 95%. | [3] |
The Chemistry of the Isothiocyanate Moiety: Reactivity and Mechanistic Insights
The scientific utility of 2-Chloro-4-isothiocyanato-1-methoxybenzene is dominated by the chemistry of its isothiocyanate (–N=C=S) functional group. This group is a potent electrophile, making the molecule a valuable tool for covalent modification of biological macromolecules.[4]
Electrophilicity and Nucleophilic Attack
The central carbon atom of the isothiocyanate group is electron-deficient due to the high electronegativity of the adjacent nitrogen and sulfur atoms. This renders it highly susceptible to attack by nucleophiles. In a biological context, the primary targets are the nucleophilic side chains of amino acid residues within proteins.[4][5]
-
Reaction with Amines: The ε-amino group of lysine and the N-terminal α-amino group are common targets. The reaction, favored under alkaline conditions (pH 9-11) where the amine is deprotonated and more nucleophilic, results in the formation of a highly stable thiourea linkage.[4][6]
-
Reaction with Thiols: The sulfhydryl group of cysteine, particularly in its more nucleophilic thiolate (S⁻) form, readily attacks the isothiocyanate carbon. This reaction, which forms a dithiocarbamate adduct, is typically favored at neutral to slightly acidic pH (pH 6-8).[4][6]
These covalent modification reactions are generally considered irreversible under physiological conditions, leading to permanent functional alteration of the target protein.[4]
Caption: Reaction mechanism of the isothiocyanate group.
Influence of Aromatic Substituents
The chloro and methoxy groups on the benzene ring modulate the molecule's overall properties.
-
Chloro Group: As an electron-withdrawing group, the chloro atom can subtly increase the electrophilicity of the aromatic ring and influence its electronic interactions within protein binding pockets.[7]
-
Methoxy Group: The methoxy group is electron-donating, which can affect the reactivity of the aromatic system. Both chloro and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and multipolar interactions, which are crucial for optimizing ligand-protein binding.[7][8]
Isothiocyanates are generally incompatible with strong oxidizing agents, acids, bases, amines, and alcohols, as these can initiate vigorous or exothermic reactions.[9]
Synthesis and Purification Protocols
General Synthesis from Primary Amines
A prevalent method is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[10][12]
Caption: General workflow for isothiocyanate synthesis.
Experimental Protocol: One-Pot Synthesis (Generalized)
This protocol is a generalized representation and must be adapted and optimized for the specific substrate by a qualified chemist.
-
Reaction Setup: To a stirred solution of the primary amine (1 equivalent) and a base such as potassium carbonate (2 equivalents) in an aqueous or biphasic solvent system (e.g., water/CH₂Cl₂), add carbon disulfide (1.2 equivalents) dropwise at room temperature.[12]
-
Causality: The base deprotonates the amine, increasing its nucleophilicity to attack the carbon disulfide, forming the dithiocarbamate salt in situ.
-
-
Dithiocarbamate Formation: Stir the mixture for 2-4 hours at room temperature to ensure complete formation of the dithiocarbamate intermediate. Monitor the reaction by TLC or LC-MS.
-
Desulfurization: Cool the reaction mixture to 0°C. Add a solution of a desulfurizing agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 equivalents), in a suitable organic solvent dropwise.[12]
-
Causality: The desulfurizing agent reacts with the dithiocarbamate salt, facilitating the elimination of a sulfur-containing byproduct and forming the stable isothiocyanate N=C=S bond.
-
-
Reaction Completion: Allow the mixture to stir for an additional 1-2 hours, monitoring for the disappearance of the intermediate and formation of the product.
-
Workup and Extraction: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure isothiocyanate product.[13]
Biological Activity and Therapeutic Potential
Isothiocyanates (ITCs) are a well-studied class of phytochemicals, many derived from cruciferous vegetables, with a broad spectrum of biological activities.[14][15] Their effects are primarily attributed to their ability to covalently modify proteins, thereby modulating critical cellular pathways.[16]
Mechanism of Action
The primary mechanism of action for ITCs is the covalent modification of cysteine residues on target proteins.[4][17] This can lead to:
-
Enzyme Inhibition: ITCs can directly inhibit the activity of enzymes by binding to critical cysteine residues in their active sites. This is a key mechanism in their anticancer effects, where they can inhibit Phase I metabolic enzymes that activate pro-carcinogens.[18]
-
Modulation of Signaling Pathways: ITCs are well-known activators of the Nrf2 antioxidant response pathway. They modify cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes.[15]
-
Induction of Apoptosis: In cancer cells, ITCs can induce programmed cell death (apoptosis) by modifying proteins involved in cell survival and death pathways, such as caspases or members of the Bcl-2 family.[16][19]
These activities contribute to the observed anti-inflammatory, antioxidant, and chemopreventive properties of the isothiocyanate class.[15][18]
Caption: General mechanism of isothiocyanate bioactivity.
Applications in Drug Development and Research
2-Chloro-4-isothiocyanato-1-methoxybenzene serves as:
-
A Covalent Probe: Its defined structure and reactive handle make it a useful tool for identifying and validating novel protein targets in chemical biology.
-
A Scaffold for Drug Discovery: The substituted phenyl ring can be further modified to optimize potency, selectivity, and pharmacokinetic properties, using the isothiocyanate as the pharmacophoric "warhead."
-
A Building Block: It can be used in the synthesis of more complex molecules, such as thiourea-containing compounds, which have their own diverse biological activities.[20]
Safety, Handling, and Storage
As with all isothiocyanates, 2-Chloro-4-isothiocyanato-1-methoxybenzene must be handled with appropriate precautions.
-
Toxicity and Irritation: Isothiocyanates are toxic upon direct exposure, and their vapors can irritate mucous membranes.[9]
-
Sensitization: They are known sensitizers and can cause allergic reactions in some individuals, even at low concentrations.[9]
-
Handling: All handling should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend cold-chain transportation and storage.[1]
Conclusion
2-Chloro-4-isothiocyanato-1-methoxybenzene is a specialized chemical entity whose value is derived from the potent and versatile reactivity of its isothiocyanate group. The presence of chloro and methoxy substituents provides additional vectors for modulating its physicochemical and pharmacokinetic properties. For researchers in drug discovery and chemical biology, this compound represents a valuable building block and a potential covalent modulator for probing biological systems and developing novel therapeutic agents. A thorough understanding of its chemical reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in a research setting.
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